Lipophilicity (XLogP) Comparison: Brimonidine-2,3-dione vs. Parent Brimonidine
Brimonidine-2,3-dione exhibits markedly lower lipophilicity than the parent drug brimonidine, a critical parameter governing reversed-phase HPLC retention and extraction recovery. The computed XLogP for brimonidine-2,3-dione is -0.2, compared to brimonidine values of 0.6–1.18 reported across authoritative sources . This ΔlogP of ≥0.8 units translates into earlier elution under standard reversed-phase conditions, demanding method specificity validation that a generic brimonidine reference standard cannot satisfy [1].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.2 (Brimonidine-2,3-dione) |
| Comparator Or Baseline | Brimonidine: XLogP = 0.6 (PubChem/GLASS Ligand); XLogP = 1.18 (IUPHAR Guide to Pharmacology) |
| Quantified Difference | ΔXLogP = 0.8–1.38 units (target compound less lipophilic by this margin) |
| Conditions | Computed by PubChem XLogP3 algorithm and IUPHAR database values |
Why This Matters
A ≥0.8 logP unit difference is sufficient to produce distinct reversed-phase HPLC retention times, making brimonidine-2,3-dione essential as a system suitability standard for peak identification rather than relying on brimonidine alone.
- [1] PubChem Compound Summary. Brimonidine-2,3-dione Computed Properties, XLogP3-AA = -0.2. View Source
